Cas no 1259040-15-7 (tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate)

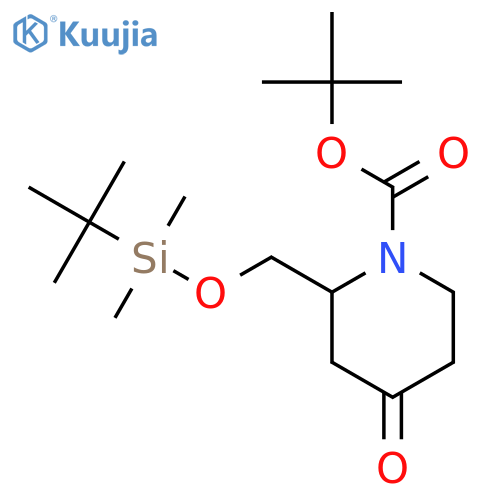

1259040-15-7 structure

商品名:tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate

- 1259040-15-7

- Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate

- tert-Butyl2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate

-

- インチ: InChI=1S/C17H33NO4Si/c1-16(2,3)22-15(20)18-10-9-14(19)11-13(18)12-21-23(7,8)17(4,5)6/h13H,9-12H2,1-8H3

- InChIKey: HDJGUCSZJYEJMC-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 343.21788507Da

- どういたいしつりょう: 343.21788507Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 448

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.8Ų

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595814-250mg |

Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate |

1259040-15-7 | 98% | 250mg |

¥7329.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1595814-1g |

Tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate |

1259040-15-7 | 98% | 1g |

¥18136.00 | 2024-08-09 |

tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

1259040-15-7 (tert-Butyl 2-((tert-butyldimethylsilyloxy)methyl)-4-oxopiperidine-1-carboxylate) 関連製品

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量